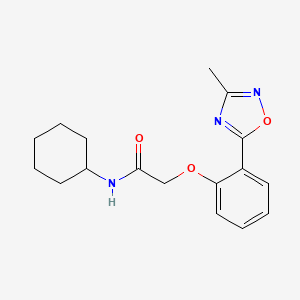
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide, also known as DMAPT, is a synthetic organic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. DMAPT belongs to the class of compounds called sulfonamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer. Inhibition of NF-κB leads to decreased expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for cancer cells. It has been found to have little to no effect on normal cells, which reduces the risk of side effects. However, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the exact dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy is still being studied.
Future Directions
There are several future directions for research on N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. One area of interest is the development of more efficient methods for synthesizing N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. Another direction is the exploration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide involves a multi-step process that begins with the reaction of p-nitroaniline with acetic anhydride to form p-nitroacetanilide. This compound is then reduced to p-aminophenylacetamide, which is further reacted with p-bromo-N,N-dimethylsulfonamide to yield the final product, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide.
Scientific Research Applications
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)13-6-15-4-11-18(12-5-15)27(25,26)22(2)3/h4-5,7-12H,6,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGPGBLLBZTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[4-(dimethylsulfamoyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

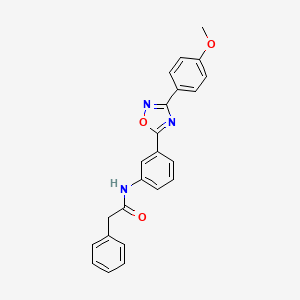
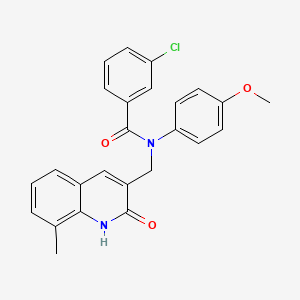
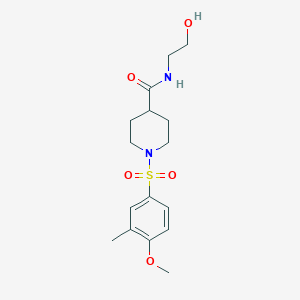
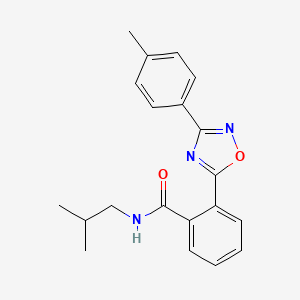
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)





![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)


